molecular formula C16H25N3O B2590468 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline CAS No. 2007917-26-0

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline

Cat. No.: B2590468
CAS No.: 2007917-26-0
M. Wt: 275.396
InChI Key: ORJHAMWXAXMVHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable aniline derivative with a spirocyclic amine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The spirocyclic structure allows it to fit into receptor binding sites, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function .

Properties

IUPAC Name

4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHAMWXAXMVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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